molecular formula C12H21N3O4S B7554437 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid

2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid

Cat. No. B7554437
M. Wt: 303.38 g/mol
InChI Key: JLYHJOMEYWUUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid, also known as BIS-1, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid is not fully understood, but it is thought to involve its ability to inhibit certain enzymes and modulate cellular signaling pathways. For example, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to have various biochemical and physiological effects, including its ability to modulate enzyme activity, reduce inflammation, and inhibit cancer cell growth. In animal studies, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to reduce the growth of tumors and improve survival rates in mice with cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid in lab experiments is its potential as a novel compound with various applications. Additionally, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid and its potential applications in other fields, such as neurology and immunology. Finally, the development of more potent and selective derivatives of 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid may lead to the discovery of even more effective compounds.

Synthesis Methods

The synthesis of 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid involves the reaction of 2-bromoacetic acid with 1-ethyl-2-methylimidazole, followed by the reaction of the resulting product with butan-2-amine. The final product is purified through recrystallization, yielding 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid as a white crystalline solid.

Scientific Research Applications

2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In biochemistry, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been studied for its ability to modulate the activity of certain enzymes, such as carbonic anhydrase. In pharmacology, 2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.

properties

IUPAC Name

2-[butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-5-9(3)15(8-12(16)17)20(18,19)11-7-14(6-2)10(4)13-11/h7,9H,5-6,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYHJOMEYWUUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=CN(C(=N1)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid

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